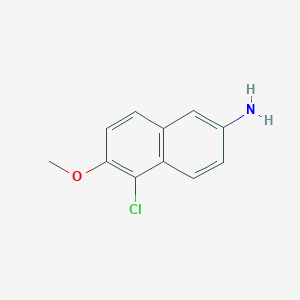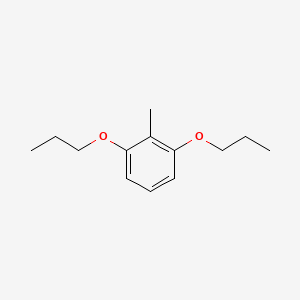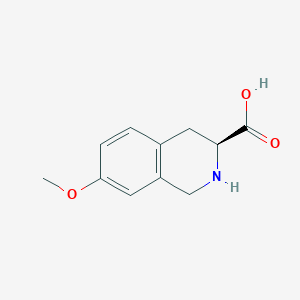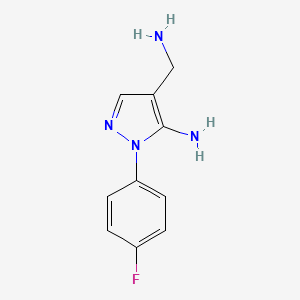![molecular formula C12H9N3O B11893851 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one CAS No. 61317-48-4](/img/structure/B11893851.png)
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone typically involves the condensation of quinoline derivatives with hydrazine or its derivatives. One common method includes the reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization . The reaction is usually carried out in a solvent such as tetrahydrofuran under reflux conditions to yield the desired pyrazoloquinoline .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanol.
Substitution: Halogenated pyrazoloquinoline derivatives.
Scientific Research Applications
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific kinases involved in disease pathways by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Shares a similar core structure but differs in the position of the nitrogen atoms.
4-(3H-Pyrazolo[4,3-f]quinolin-7-yl)-N-(2-(dimethylamino)ethyl)benzamide: A derivative with additional functional groups that enhance its biological activity.
Uniqueness: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone is unique due to its specific arrangement of nitrogen atoms and the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
61317-48-4 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-pyrazolo[4,3-f]quinolin-3-ylethanone |
InChI |
InChI=1S/C12H9N3O/c1-8(16)15-12-5-4-11-9(3-2-6-13-11)10(12)7-14-15/h2-7H,1H3 |
InChI Key |
WXDOWOHPYAPHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11893779.png)
![3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)
![2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11893784.png)






![1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11893836.png)




